molecular formula C21H27N5O2 B2658744 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-73-0

7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2658744
CAS RN: 851937-73-0
M. Wt: 381.48
InChI Key: PIAJCOBFQBFARP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this exact compound, related compounds have been synthesized in various ways. For example, (3R,4R)-N,4-Dimethyl-1-benzyl-3-piperidinamine is a reagent used in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases .

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

Research on Arylpiperazine Derivatives of Purine-2,6-diones has shown that compounds with structural similarities to 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione have potential psychotropic activity. Specifically, these compounds have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. The modification of arylalkyl/allyl substituents at position 7 of purine-2,6-dione has opened possibilities for designing new serotonin (5-HT) ligands with preserved π electron systems and lower molecular weight, indicating a potential for the treatment of psychiatric disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Studies on 8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl Derivatives have revealed that similar compounds demonstrate significant analgesic and anti-inflammatory activities. These compounds, through the inhibition of phosphodiesterase (PDE) activity, have shown stronger effects than reference drugs like acetylic acid in animal models. This research suggests the potential of these derivatives as new classes of analgesic and anti-inflammatory agents, warranting further evaluation of their pharmacological properties (Zygmunt et al., 2015).

Synthesis and Structural Analysis

Synthetic Access and Structural Elucidation of new derivatives, including those with 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione frameworks, have been a focus of research, emphasizing the importance of structural modifications for achieving desired biological activities. The structures of newly synthesized compounds have been elucidated through various spectroscopic methods, highlighting the role of synthetic chemistry in the development of novel compounds with potential therapeutic applications (Gobouri, 2020).

Protective Group Utilization in Synthesis

Thietanyl Protection in Synthesis research has demonstrated innovative synthetic approaches utilizing protective groups, such as thietanyl, for the efficient synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This research provides valuable insights into synthetic strategies that facilitate the production of structurally complex purine derivatives with potential biological activity (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-9-11-25(12-10-15)14-17-22-19-18(20(27)24(3)21(28)23(19)2)26(17)13-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAJCOBFQBFARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

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